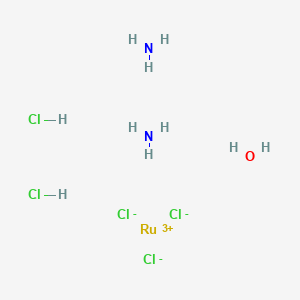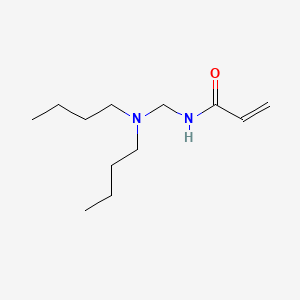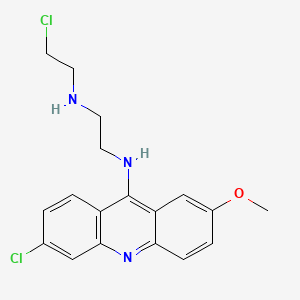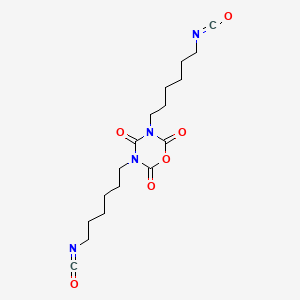![molecular formula C37H41N2O7- B13759789 2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate is a complex organic compound with a unique structure that combines an indazole moiety with a steroid-like cyclopenta[a]phenanthrene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate typically involves multiple steps. The initial step often includes the preparation of the indazole derivative, followed by the formation of the cyclopenta[a]phenanthrene core. The final step involves the esterification of the intermediate with butanoic acid derivatives under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols.
Scientific Research Applications
2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The indazole moiety may interact with enzymes or receptors, modulating their activity. The steroid-like structure can influence cellular processes by mimicking natural hormones or binding to hormone receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-hydroxy-1H-indazole
- (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Uniqueness
What sets 2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate apart from similar compounds is its unique combination of an indazole moiety and a steroid-like structure. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C37H41N2O7- |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate |
InChI |
InChI=1S/C37H42N2O7/c1-35-16-14-24(40)18-23(35)12-13-25-27-15-17-37(45,36(27,2)20-29(41)32(25)35)31(42)19-30(34(43)44)46-33-26-10-6-7-11-28(26)39(38-33)21-22-8-4-3-5-9-22/h3-11,18,25,27,29-30,32,41,45H,12-17,19-21H2,1-2H3,(H,43,44)/p-1 |
InChI Key |
DLNQQAPRQVJEBQ-UHFFFAOYSA-M |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CC(C(=O)[O-])OC5=NN(C6=CC=CC=C65)CC7=CC=CC=C7)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


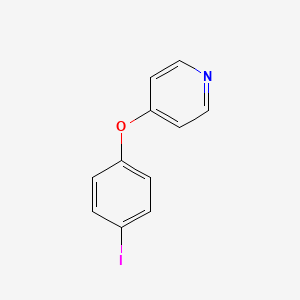
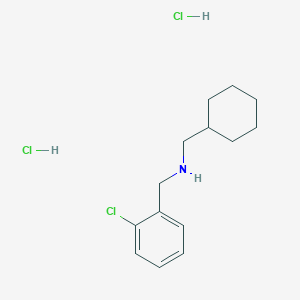



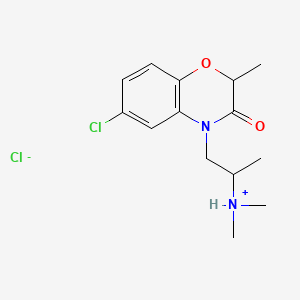
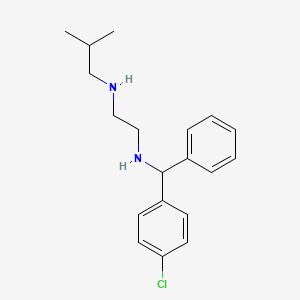
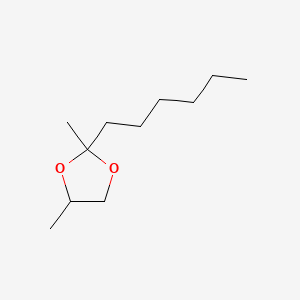
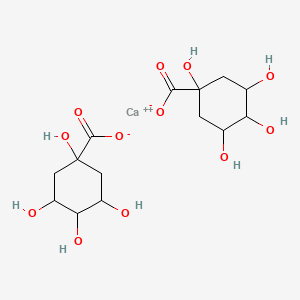
![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
